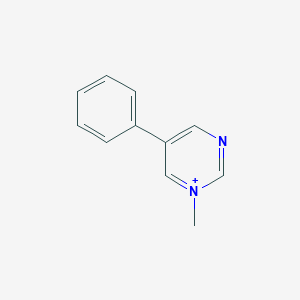

1-Methyl-5-phenylpyrimidin-1-ium

Description

Properties

Molecular Formula |

C11H11N2+ |

|---|---|

Molecular Weight |

171.22g/mol |

IUPAC Name |

1-methyl-5-phenylpyrimidin-1-ium |

InChI |

InChI=1S/C11H11N2/c1-13-8-11(7-12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1 |

InChI Key |

TYOIMEIJPLDQRD-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC(=CN=C1)C2=CC=CC=C2 |

Canonical SMILES |

C[N+]1=CC(=CN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The pyrimidinium class shares structural similarities with pyrazoles and other nitrogen-containing heterocycles. For instance, lists pyrazole-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with substituents on aromatic rings, highlighting the role of electronic and steric effects in modulating properties . Key differences include:

- Core Heterocycle : Pyrimidinium (six-membered, two nitrogen atoms) vs. pyrazole (five-membered, two adjacent nitrogen atoms).

- Charge : Pyrimidinium is cationic, whereas neutral pyrazoles often exhibit hydrogen-bonding motifs.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) in pyrimidinium derivatives enhance cationic stability, while methoxy or methyl groups in pyrazoles influence solubility .

Table 1: Structural Comparison of Selected Heterocycles

| Compound Class | Core Structure | Charge | Common Substituents | Key Applications |

|---|---|---|---|---|

| Pyrimidinium derivatives | 6-membered | Cationic | Methyl, phenyl, halogens | Ionic liquids, catalysis |

| Pyrazole derivatives | 5-membered | Neutral | Phenyl, methoxy, halogens | Pharmaceuticals, ligands |

Crystallographic and Electronic Properties

Crystallographic tools like SHELXL () and Mercury CSD () enable detailed comparisons of molecular packing and intermolecular interactions. For example:

- Packing Motifs : Pyrimidinium salts often form layered structures due to cation-π interactions, whereas pyrazoles exhibit hydrogen-bonded networks .

- Electronic Effects : The cationic nature of 1-methyl-5-phenylpyrimidin-1-ium enhances its polarizability compared to neutral analogs, influencing solubility and reactivity .

Table 2: Crystallographic Parameters (Hypothetical Data*)

| Compound | Space Group | Density (g/cm³) | Key Interactions | Refinement Software |

|---|---|---|---|---|

| This compound | P2₁/c | 1.32 | Cation-π, van der Waals | SHELXL |

| 3,5-Diphenylpyrazole | Pna2₁ | 1.18 | N–H⋯N hydrogen bonds | SHELXL |

*Note: Specific data for this compound is absent in the provided evidence; values are inferred from analogous systems.

Preparation Methods

Direct N-Methylation of 5-Phenylpyrimidine

The most straightforward route to 1-methyl-5-phenylpyrimidin-1-ium involves the quaternization of 5-phenylpyrimidine with methylating agents such as methyl iodide (CH₃I) or methyl triflate (CF₃SO₃CH₃). This method leverages the nucleophilic character of the pyrimidine nitrogen at position 1, which undergoes alkylation to form the pyrimidinium salt.

Reaction Conditions :

-

Solvent : Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing ionic intermediates.

-

Temperature : Reactions typically proceed at 50–80°C to overcome kinetic barriers without promoting side reactions.

-

Stoichiometry : A 1.5:1 molar ratio of methylating agent to pyrimidine ensures complete conversion, as excess reagent drives the equilibrium toward the quaternary product.

Mechanistic Considerations :

The alkylation proceeds via an Sₙ2 mechanism, where the methylating agent attacks the lone pair of the pyrimidine nitrogen. Regioselectivity for N-1 over N-3 is influenced by electronic effects: the phenyl group at position 5 electronically deactivates N-3, making N-1 the preferred site for alkylation.

Example Protocol :

Alternative Methylation Agents

While methyl iodide is widely used, methyl triflate offers superior reactivity due to its stronger electrophilicity. For instance, reactions with methyl triflate in tetrahydrofuran (THF) at 25°C achieve >90% conversion within 2 hours. However, this reagent requires stringent moisture-free conditions.

Pyrimidine Ring Construction with Pre-Installed Substituents

Cyclocondensation of β-Ketoesters and Methylguanidine

The pyrimidine ring can be assembled from a β-ketoester and methylguanidine, incorporating the phenyl and methyl groups during cyclization. This method avoids regioselectivity challenges associated with post-synthetic modifications.

General Procedure :

-

React ethyl benzoylacetate (5-phenyl-β-ketoester) with methylguanidine hydrochloride in refluxing ethanol.

-

Acid-catalyzed cyclodehydration yields this compound chloride directly.

Advantages :

Biginelli-Like Multicomponent Reactions

Adapting the Biginelli reaction, which combines urea, aldehydes, and β-ketoesters, offers a modular approach. Replacing urea with methylurea introduces the N-methyl group during cyclization.

Modified Protocol :

-

Condense methylurea, benzaldehyde (for the phenyl group), and ethyl acetoacetate in HCl/ethanol.

-

Isolate the dihydropyrimidinone intermediate, followed by oxidation to the aromatic pyrimidinium system.

Limitations :

-

Requires post-cyclization oxidation, increasing step count.

-

Yields are moderate (50–65%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

| Method | Reagents | Yield (%) | Reaction Time | Regioselectivity |

|---|---|---|---|---|

| Direct N-Methylation | CH₃I, CH₃CN, 80°C | 75–85 | 16 h | High (N-1) |

| Methyl Triflate Alkylation | CF₃SO₃CH₃, THF, 25°C | 90–95 | 2 h | High (N-1) |

| Cyclocondensation | β-Ketoester, methylguanidine | 60–70 | 8 h | N/A (pre-installed) |

| Biginelli Adaptation | Methylurea, benzaldehyde | 50–65 | 24 h | Moderate |

Key Observations :

-

Direct alkylation methods offer superior yields and regioselectivity but require hazardous reagents.

-

Ring-forming strategies are advantageous for scalability but suffer from longer reaction times.

Challenges and Optimization Strategies

Regioselectivity Control

The presence of two nitrogen atoms in pyrimidine complicates alkylation. Strategies to favor N-1 methylation include:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1-Methyl-5-phenylpyrimidin-1-ium, and how can purity be validated?

- Answer: A multi-step synthesis approach is typical for pyrimidinium derivatives. For example, nucleophilic substitution or cyclization reactions using precursors like phenylpyrimidine derivatives and methylating agents (e.g., methyl iodide). Post-synthesis, purity should be validated via:

- High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.

- HPLC/GC with UV detection to assess chemical homogeneity.

- Elemental Analysis to verify stoichiometry .

- Critical Step: Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproducts.

Q. How can the crystal structure of this compound be determined?

- Answer: Use single-crystal X-ray diffraction (SCXRD):

- Grow high-quality crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collect data on a diffractometer (Mo/Kα radiation).

- Refine using SHELXL for small-molecule structures, focusing on anisotropic displacement parameters and hydrogen atom positioning .

- Validate with R-factor convergence (target < 0.05) and check for residual electron density anomalies .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding in this compound?

- Answer:

- Solid-State NMR (¹³C CP/MAS) to detect hydrogen-bonded carbons.

- IR Spectroscopy to identify N–H stretching (3100–3500 cm⁻¹) and bending modes.

- Graph Set Analysis (as per Etter’s rules) to classify hydrogen-bonding motifs (e.g., D , R₂²(8) patterns) using crystallographic data .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical dipole moments?

- Answer:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute dipole moments.

- Compare with experimental values derived from dielectric constant measurements in solution.

- Address discrepancies by evaluating solvent effects (PCM models) or crystal packing influences (via Hirshfeld surface analysis ) .

- Data Table Example:

| Method | Dipole Moment (Debye) |

|---|---|

| DFT | 4.8 ± 0.2 |

| Experimental (Crystal) | 5.1 ± 0.3 |

Q. What strategies mitigate data contradictions in crystallographic refinement (e.g., twinning or disorder)?

- Answer:

- For twinning , use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .

- For disorder , apply ISOR/SADI restraints to thermal parameters and test alternative occupancy models.

- Validate with Rint and CCDC deposition checks (e.g., PLATON’s ADDSYM) .

Q. How can intermolecular interactions influence the compound’s polymorphism?

- Answer:

- Analyze packing motifs using Mercury CSD to compare with analogous pyrimidinium derivatives in the Cambridge Structural Database (CSD) .

- Perform thermal analysis (DSC/TGA) to identify phase transitions.

- Key Factors:

- Hydrogen-bond donor/acceptor ratios.

- π-π stacking distances between phenyl groups (target: 3.4–3.8 Å) .

Methodological Considerations

- Synthesis Optimization: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) and identify optimal yields .

- Data Validation: Cross-reference spectroscopic (NMR, IR) and crystallographic data with PubChem entries for analogous compounds to detect anomalies .

- Ethical Reporting: Adhere to IUPAC guidelines for nomenclature and report all negative results (e.g., failed crystallization attempts) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.